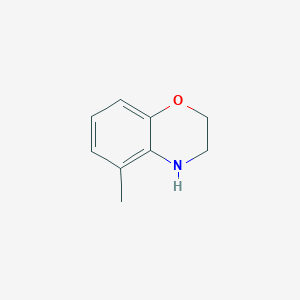

5-methyl-3,4-dihydro-2H-1,4-benzoxazine

Description

Properties

IUPAC Name |

5-methyl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-7-3-2-4-8-9(7)10-5-6-11-8/h2-4,10H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMWCBDOFRHNVLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)OCCN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the reaction of 2-aminophenol with formaldehyde and a methylating agent under controlled conditions. One common method includes the use of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to achieve regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates, followed by an intermolecular amidation reaction .

Industrial Production Methods

Industrial production methods for 5-methyl-3,4-dihydro-2H-1,4-benzoxazine may involve high-throughput mechanochemistry, which allows for the parallel synthesis of multiple samples simultaneously. This method is advantageous due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: It can undergo substitution reactions, particularly at the nitrogen and oxygen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathways .

Major Products Formed

The major products formed from these reactions include oxo-derivatives, reduced forms of the compound, and various substituted benzoxazine derivatives .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine are being investigated for their potential as anticancer agents. The compound serves as a scaffold for synthesizing various analogs that exhibit biological activity against cancer cell lines. Preclinical studies have shown some derivatives to possess cytotoxic effects on specific cancer types, suggesting a pathway for drug development .

Key Findings:

- Mechanism of Action: Studies using molecular docking and enzyme assays have demonstrated that the compound interacts with specific biological macromolecules, influencing signaling pathways involved in cancer progression .

- Pharmacokinetics: Investigations into the pharmacokinetic properties of these derivatives reveal favorable bioavailability and metabolic profiles, supporting their potential therapeutic use .

Neurological Disorders

The compound has also been explored for its anxiolytic and antidepressant properties. Certain derivatives act on serotonin receptors, making them candidates for treating depression and anxiety disorders. The ability of these compounds to modulate serotonin levels positions them as potential alternatives to existing SSRIs (Selective Serotonin Reuptake Inhibitors) .

Case Study:

In a study involving animal models, a derivative of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine demonstrated significant reductions in anxiety-like behaviors compared to control groups. This suggests its efficacy in managing anxiety disorders .

Polymer Chemistry

Material scientists are investigating the incorporation of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine into polymer matrices to enhance their properties. The unique structure of the compound allows it to confer electrical and optical characteristics that are beneficial for device fabrication.

Research Insights:

- Electrical Properties: Polymers modified with this compound exhibit improved conductivity and thermal stability, making them suitable for electronic applications .

- Optical Properties: The incorporation of the compound into photonic devices has shown promise in enhancing light absorption and emission characteristics .

Synthesis and Derivative Development

The synthesis of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine involves multi-step organic reactions including O-alkylation and ring closure techniques. Researchers utilize advanced synthetic methods to create a variety of derivatives with tailored properties for specific applications.

Synthesis Overview:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | O-Alkylation | Alkylation of phenolic precursors to introduce methyl groups. |

| 2 | Reduction | Reduction reactions to form the dihydro structure from precursors. |

| 3 | Ring Closure | Cyclization reactions that yield the final benzoxazine structure. |

Mechanism of Action

The mechanism of action of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription in cancer cells . The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Structural and Substitutional Variations

The pharmacological and physicochemical properties of benzoxazine derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:

Pharmacological Activities

- Antihypertensive Effects : The 3,4-dihydro-2H-1,4-benzoxazine scaffold is critical for calcium channel antagonism. Methyl substitution at position 5 optimizes lipophilicity, improving blood-brain barrier penetration .

- Anticancer Activity : 4-Aryl derivatives demonstrate potent anti-proliferative effects (IC50 < 10 μM in MDA-MB-231 cells), attributed to aryl group interactions with cellular targets .

- Dual Anticoagulant/Antiplatelet Activity : Fluorinated derivatives exhibit dual inhibition of thrombin and GPIIb/IIIa receptors, with flexibility between the benzamidine moiety and benzoxazine core being crucial .

Physicochemical Properties

- Lipophilicity: Methyl and methoxy groups increase logP values compared to polar amino or hydroxyl analogs, impacting bioavailability .

- Solubility : Methoxy-substituted derivatives show higher aqueous solubility than methylated counterparts, beneficial for oral administration .

- Stability: The dihydro-oxazine ring confers resistance to hydrolysis, whereas oxo or amino groups may introduce reactivity under acidic conditions .

Key Research Findings

- SAR Insights : Position 4 substitutions (e.g., aryl groups) are critical for anticancer activity, while position 5 modifications (methyl, methoxy) fine-tune pharmacokinetics .

- Synthetic Challenges : Regioselective functionalization (e.g., formylation at position 6 vs. 8) remains a hurdle, requiring tailored reaction conditions .

- Clinical Potential: Fluorinated and 4-aryl derivatives are under preclinical evaluation for thrombosis and cancer, respectively .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-3,4-dihydro-2H-1,4-benzoxazine, and how do reaction conditions influence yield?

- Methodology : Two primary synthetic strategies are reported:

- Lewis acid-catalyzed SN2-type ring opening : Activated aziridines react with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization to form the benzoxazine core .

- Regioselective O-alkylation : Using DBU as a base, 2-aminophenols undergo O-alkylation with 2-bromoalkanoates, followed by intermolecular amidation .

- Optimization : Reaction temperature, solvent polarity, and catalyst loading (e.g., Cu(I) concentration) critically impact regioselectivity and yield. For example, higher Cu(I) concentrations (0.1–0.2 equiv) improve cyclization efficiency .

Q. How can researchers characterize the molecular structure of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine?

- Analytical Techniques :

- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., dihedral angles in the benzoxazine ring) .

- NMR spectroscopy : H and C NMR identify substituent effects; methyl groups at position 5 show distinct singlet peaks at δ 1.2–1.4 ppm .

- Mass spectrometry (ESI+) : Confirms molecular weight (e.g., [M+H]+ at m/z 150.16) and fragmentation patterns .

Q. What factors influence the stability of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine during storage?

- Key Considerations :

- Moisture sensitivity : The compound hydrolyzes in aqueous environments; store under inert gas (argon) at –20°C .

- Light sensitivity : Benzoxazine derivatives degrade under UV exposure; use amber vials for long-term storage .

- Purity validation : Commercial suppliers (e.g., Sigma-Aldrich) may not provide analytical data; researchers must confirm purity via HPLC (>95%) or TLC .

Advanced Research Questions

Q. How can regioselectivity challenges in benzoxazine synthesis be addressed?

- Strategies :

- Substituent-directed cyclization : Electron-withdrawing groups (e.g., nitro at position 5) favor C-N bond formation over O-alkylation .

- Microwave-assisted synthesis : Reduces side reactions (e.g., dimerization) by shortening reaction times and improving energy efficiency .

- Contradictions : Conflicting reports on Cu(I) vs. Pd(0) catalysts for cyclization suggest substrate-dependent optimization. Comparative kinetic studies are recommended .

Q. What green chemistry approaches are applicable to benzoxazine synthesis?

- Sustainable Methods :

- Solvent-free mechanochemistry : Ball milling reduces waste and improves atom economy for ring-closing reactions .

- Biocatalysis : Lipases (e.g., Candida antarctica) enable enantioselective synthesis of chiral benzoxazines under mild conditions .

- Metrics : Calculate E-factors (kg waste/kg product) to compare traditional vs. green routes; target E-factor <5 .

Q. How can researchers resolve contradictions in reported biological activities of benzoxazine derivatives?

- Approach :

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methyl vs. chloro at position 5) and assay against targets (e.g., HDAC inhibition ).

- Meta-analysis : Cross-reference bioactivity data across databases (e.g., PubChem, ChEMBL) to identify outliers or assay-specific artifacts .

Q. What computational methods predict the reactivity and supramolecular interactions of 5-methyl-3,4-dihydro-2H-1,4-benzoxazine?

- Tools :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate binding to biological targets (e.g., GABA receptors) using AutoDock Vina; validate with experimental IC values .

- Limitations : Solvent effects (implicit vs. explicit models) may skew predictions; use MD simulations for dynamic behavior .

Q. How to design experiments to investigate structure-activity relationships in benzoxazine derivatives?

- Workflow :

Library design : Introduce substituents (e.g., halogens, alkyl chains) at positions 5, 7, and 8 via Suzuki coupling or Ullmann reactions .

High-throughput screening : Use 96-well plates to assay cytotoxicity (e.g., IC in HeLa cells) and selectivity indices .

Data analysis : Apply multivariate regression (e.g., PLS) to correlate electronic parameters (Hammett σ) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.